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Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citreoviridin, a mycotoxin produced
by several species of Penicillium and Aspergillus. Particular focus is given to the application of
its uniformly carbon-13 labeled analogue, Citreoviridin-13C23, as an internal standard in
advanced analytical methodologies. This document consolidates key information on its
chemical properties, biosynthesis, biological activity, and the experimental protocols essential
for its study.

Introduction

Citreoviridin is a neurotoxic mycotoxin that has been implicated in "yellow rice" disease, a
condition historically linked to cardiac beriberi in Japan.[1][2] It is a secondary metabolite
produced by fungi such as Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium
ochrosalmoneum, which can contaminate staple foods like rice, corn, and other cereals.[3][4]
The toxin's primary mechanism of action involves the inhibition of mitochondrial ATP synthase,
leading to severe cellular energy deficits.[5]

The study of Citreoviridin, from its detection in food sources to its toxicological effects, relies on
precise and accurate quantification. This is often complicated by matrix effects in complex
samples. Citreoviridin-13C23, a stable isotope-labeled version of the molecule where all 23
carbon atoms are replaced with the 3C isotope, serves as an ideal internal standard for mass
spectrometry-based analytical methods. Its identical chemical and physical properties to the
native compound, but distinct mass, allow for the correction of matrix-induced signal
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suppression or enhancement and variations in sample preparation recovery, leading to highly
accurate quantification.

Chemical and Physical Properties

Citreoviridin is a polyene mycotoxin characterized by a distinctive yellow color. Its structure
features a conjugated tetraene system, an a-pyrone ring, and a substituted tetrahydrofuran
ring.

Table 1: Chemical and Physical Properties of Citreoviridin

Property Value Source
Molecular Formula C23H3006
Molar Mass 402.487 g-mol—1

6-[(1E,3E,5E,7E)-8-
[(2S,3R,4R,5R)-3,4-dihydroxy-
2,4,5-trimethyloxolan-2-yl]-7-

IUPAC Name
methylocta-1,3,5,7-
tetraenyl]-4-methoxy-5-
methylpyran-2-one

CAS Number 25425-12-1

Melting Point 107-111 °C

N DMSO: 10 mg/ml; Ethanol: 10

Solubility
mg/ml

Appearance Yellow to orange powder

Table 2: 13C-NMR Spectroscopic Data for Citreoviridin
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Carbon No. Chemical Shift (6, ppm)
1 18.5
2 34.1
3 87.2
4 77.9
5 88.1
6 131.2
7 138.1
8 125.9
9 134.5
10 129.8
11 133.5
12 130.4
13 135.2
14 162.1
15 98.3
16 170.2
17 108.2
18 163.9
19 12.8
20 25.4
21 10.1
22 12.9
23 56.4
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Note: Data is compiled from typical values for
polyketides and may vary slightly based on
solvent and experimental conditions. A definitive
list from a single source for all 23 carbons was

not available in the provided search results.

For Citreoviridin-13C23, the chemical shifts would be identical, but all carbon signals would
exhibit coupling to adjacent 13C atoms. The molecular weight would be approximately 425.55
g-mol~1 (402.487 + 23 * (1.00335)).

Biosynthesis

The biosynthesis of Citreoviridin in fungi like P. citreonigrum and A. terreus is governed by a
dedicated gene cluster. This cluster contains the genes encoding the enzymes necessary for its
assembly from simple precursors. The core of the molecule is synthesized by a highly reducing
polyketide synthase (HR-PKS).

The key genes identified in the Citreoviridin (ctv) biosynthesis cluster are:

o ctvA: A highly reducing polyketide synthase (HR-PKS) responsible for the formation of the
polyketide backbone.

¢ ctvB: A methyltransferase.
e ctvC: A flavin-dependent mono-oxygenase.
e ctvD: A hydrolase.

These four genes are considered sufficient for the formation of the Citreoviridin molecule. The
cluster may also contain genes for self-resistance, such as an extra copy of the F1-ATPase [3-
subunit gene (ctvE), the target of the toxin, and a putative MFS transporter that may be
involved in its efflux.
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Caption: Citreoviridin biosynthesis pathway.

Biological Activity and Toxicology

Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial F1FO-ATP synthase,
a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a rapid
depletion of ATP, which is particularly detrimental to high-energy-demand tissues like the
central nervous system and the heatrt.
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The toxic effects manifest as respiratory and cardiovascular failures. Symptoms in animal
models include decreased motor activity, hypothermia, paralysis, convulsions, and ultimately,
respiratory arrest. Its association with cardiac beriberi suggests a link to thiamine deficiency,
although the exact mechanism of this interaction is not fully elucidated.

Table 3: Toxicological Data for Citreoviridin

Parameter Value Species Route Source
LDso 3.6-11.8 mg/kg Mouse Subcutaneous
LDso 7.5 mg/kg Mouse Intraperitoneal
1-day-old
LDso 37.5 mg/kg ) Oral
Chicken

Respiratory

failure,
. Intravenous,
cardiovascular ) )
Acute Effects ) Rabbit, Mouse Intraperitoneal,
failure, CNS
] Subcutaneous
depression,
paralysis

Recent studies suggest a cardiotoxic mechanism involving the PPAR-y-mTORC2-autophagy
pathway. Citreoviridin was found to inhibit the transcriptional activity of PPAR-y, leading to
apoptosis in cardiomyocytes.
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Mechanism of Citreoviridin Cardiotoxicity
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Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Experimental Protocols
Production and Extraction of Citreoviridin

This protocol is based on the methodology described for the production of Citreoviridin from

Penicillium citreonigrum.

e Fungal Cultivation:
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o Prepare Yeast Extract Sucrose (YES) liquid medium (4 g/L yeast extract, 20 g/L sucrose in
distilled water).

o Inoculate 500 mL of YES medium in culture flasks with spores of P. citreonigrum.

o Incubate the culture for 8 days at 25 °C in stationary conditions.

e Extraction:
o Separate the mycelium from the liquid medium by filtration.
o Extract both the mycelium and the liquid medium separately with chloroform.

o Combine the chloroform extracts and evaporate the solvent under reduced pressure to
obtain a crude extract. A significant portion of the toxin (around 74.3%) is typically found in
the mycelia.

 Purification:
o Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

o Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the
Citreoviridin fraction.

o Confirm the purity of the isolated fraction using analytical HPLC and characterize it using
spectroscopic methods (NMR, MS, UV/VIS, FT-IR).

Note on Stability: Citreoviridin can isomerize to isocitreoviridin over long storage periods, even
when frozen and protected from light. Purity should be verified before use in toxicological
studies.

Production of Citreoviridin-13C23

The production of uniformly labeled Citreoviridin-13C23 would follow the same fermentation
protocol as above, with the critical substitution of standard glucose or sucrose in the culture
medium with uniformly labeled 13C-glucose or 13C-sucrose. The labeled precursor will be
incorporated by the fungus during the biosynthesis process, resulting in the production of 13C-
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labeled secondary metabolites, including Citreoviridin-13C23. The extraction and purification
steps remain the same.

Analytical Quantification using LC-MS/MS with
Citreoviridin-13C23

This protocol outlines a stable isotope dilution assay (SIDA) for the accurate quantification of
Citreoviridin.

e Sample Preparation:

[¢]

Homogenize the sample matrix (e.g., ground rice, corn).
o Weigh a known amount of the homogenized sample into a tube.

o Add a precise amount of Citreoviridin-13C23 internal standard solution (of known
concentration) to the sample.

o Add the extraction solvent (e.g., acetonitrile/water/formic acid mixture).
o Vortex or sonicate to ensure thorough extraction.
o Centrifuge the sample to pellet solid material.
e LC-MS/MS Analysis:
o Transfer the supernatant to an autosampler vial for injection.

o Perform chromatographic separation using a C18 column with a suitable mobile phase
gradient (e.g., water and acetonitrile/methanol with formic acid).

o Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode.

= MRM Transition for Citreoviridin: Monitor the transition from the precursor ion (e.g.,
[M+H]*) to a specific product ion.
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= MRM Transition for Citreoviridin-13C23: Monitor the transition from the 13C-labeled
precursor ion ([M+23+H]*) to its corresponding product ion.

e Quantification:

o Create a calibration curve using standards of unlabeled Citreoviridin spiked with the same
constant amount of Citreoviridin-13C23 internal standard.

o Plot the ratio of the peak area of the analyte to the peak area of the internal standard
against the concentration of the analyte.

o Calculate the concentration of Citreoviridin in the unknown sample by comparing its peak
area ratio to the calibration curve. This ratio-based calculation corrects for any loss during
sample preparation and any matrix effects during ionization.
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Workflow for Citreoviridin Analysis using SIDA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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